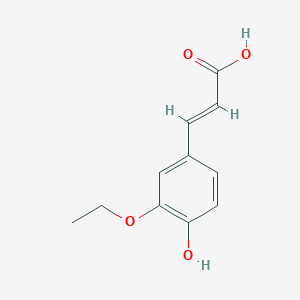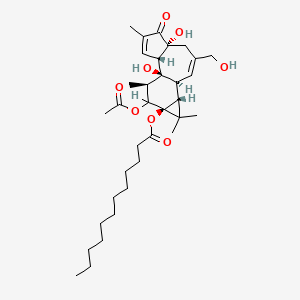
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid , also known as 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid , is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid . Its chemical structure consists of an ethoxy group, a hydroxyphenyl group, and an acrylic acid moiety .
Applications De Recherche Scientifique
Cosmeceutical Applications
3-ethoxy-4-hydroxycinnamic acid: has significant potential in the cosmeceutical industry. Its derivatives exhibit antioxidant , anti-collagenase , anti-inflammatory , antimicrobial , and anti-tyrosinase activities , as well as UV protective effects . These properties suggest its use as an anti-aging agent, an ingredient in products for hyperpigmentation correction, and as a preservative in cosmetic formulations. However, due to its poor stability and easy degradation, microencapsulation techniques are employed for its topical application, enabling sustained release and preventing degradation .
Antioxidant Properties
The compound’s antioxidant activity is attributed to the presence of phenolic hydroxyl groups. This makes it a valuable ingredient in the formulation of health supplements and functional foods aimed at combating oxidative stress . Its role in neutralizing free radicals can help in the prevention of diseases associated with oxidative damage.
Antimicrobial Activity
Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid , have been reviewed for their anti-Candida potential. They are considered promising candidates for the development of new antimicrobial agents, particularly against fungal pathogens .
Propriétés
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




